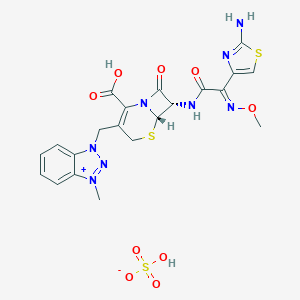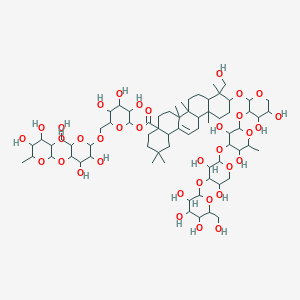
8-Chlorocaffeine
Vue d'ensemble
Description
8-Chlorocaffeine is a chemical compound with the linear formula C8H9ClN4O2 . It is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
8-Chlorocaffeine has a molecular weight of 228.64 . It has 6 hydrogen bond acceptors and no hydrogen bond donors . Its polar surface area is 58 Å2, and its molar refractivity is 55.0±0.5 cm^3 .
Physical And Chemical Properties Analysis
8-Chlorocaffeine has a density of 1.6±0.1 g/cm^3, a boiling point of 425.4±55.0 °C at 760 mmHg, and a flash point of 211.1±31.5 °C . It has a molar volume of 142.7±7.0 cm^3 and a polarizability of 21.8±0.5 10-24 cm^3 .
Applications De Recherche Scientifique
Synthetic Transformations and Conjugates
8-Chlorocaffeine has been utilized in synthetic chemistry for creating novel compounds. For instance, it served as a precursor for synthesizing 8-(aminoalkylamino)caffeine and 8-(piperazinyl)caffeine through reactions with linear and cyclic diamines, facilitated by microwave-assisted organic synthesis. These amines demonstrated high reactivity in Michael reactions with sesquiterpene lactones containing active methylene groups, leading to the synthesis of conjugates with caffeine and eudesmanolide moieties bonded by N-containing linkers (Reshetnikov, Patrushev, & Shults, 2020).
Quaternary Salts Formation
Quaternary salts of 8-(dialkylaminoalkoxy)-caffeines were synthesized by reacting sodium dialkylamino alcoholate with 8-chlorocaffeine. This process resulted in the preparation of nine quaternary salts by further reaction with methyl iodide, ethyl iodide, and benzyl chloride. These compounds were evaluated for their therapeutic activity, demonstrating the versatility of 8-chlorocaffeine in drug development (Chakravarty & Jones, 2006).
Regioselective C⁸-Metalation of Purine Bases
8-Chlorocaffeine has been part of studies focusing on the regioselective C⁸-metalation of purine bases. It reacts with [Pt(PPh3)4] under oxidative addition of the C(8)-halogen bond to the metal center, forming Pt(II) complexes with a C(8)-bound ylidene ligand. This showcases its potential in creating complexes with significant chemical and possibly pharmaceutical properties (Brackemeyer et al., 2014).
Enhancement of Chromosomal Aberrations
In research focused on the genotoxic effects of chemicals, 8-chlorocaffeine has been studied for its ability to enhance the frequency of chromosomal aberrations in cells treated with alkylating agents. This work contributes to understanding the mechanisms of mutagenesis and the potential risks associated with certain chemical exposures (Sturelid & Kihlman, 2009).
Propriétés
IUPAC Name |
8-chloro-1,3,7-trimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKPGBJNNATDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1Cl)N(C(=O)N(C2=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197722 | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chlorocaffeine | |
CAS RN |
4921-49-7 | |
| Record name | 8-Chlorocaffeine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4921-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chlorocaffeine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004921497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chlorocaffeine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Chlorocaffeine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.229 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLOROCAFFEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297FVR09D5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)










